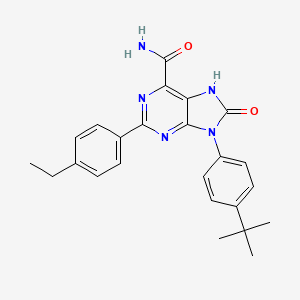
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide, also known as S63845, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a highly specific inhibitor of the anti-apoptotic protein MCL-1, which is overexpressed in many types of cancer and is often associated with resistance to chemotherapy.
Wirkmechanismus
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide binds specifically to the BH3-binding groove of MCL-1, preventing it from interacting with pro-apoptotic proteins and blocking its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo, with minimal effects on normal cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide as a research tool is its high specificity for MCL-1, which allows for the study of the role of this protein in cancer biology. However, its potency and specificity also make it difficult to use in some experimental settings, as high concentrations may be required to achieve a sufficient effect.
Zukünftige Richtungen
Future research on 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide could focus on its potential use in combination with other cancer therapies, as well as its efficacy in different types of cancer. Additionally, further studies could be done to investigate the mechanisms of resistance to 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide and how these could be overcome. Finally, the development of derivatives or analogs of 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide with improved pharmacokinetic properties could also be explored.
Synthesemethoden
The synthesis of 9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide involves a multi-step process that begins with the reaction of 4-tert-butylphenylboronic acid and 4-ethylphenylboronic acid with 2,6-dichloropurine to form the corresponding aryl purine intermediates. These intermediates are then coupled with a carboxylic acid derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inducing apoptosis in cancer cells that overexpress MCL-1. It has been shown to be effective in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast and lung cancer.
Eigenschaften
IUPAC Name |
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-5-14-6-8-15(9-7-14)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)17-12-10-16(11-13-17)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTARTGWLHCDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-tert-butylphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)
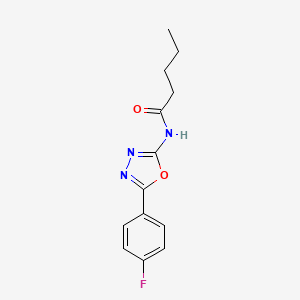
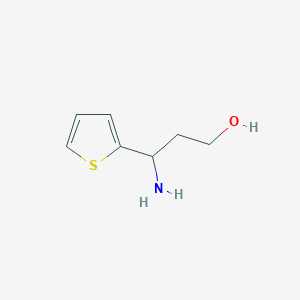
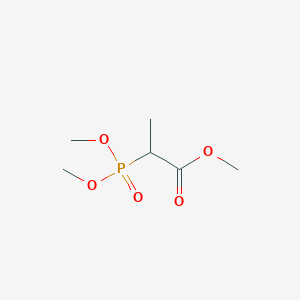
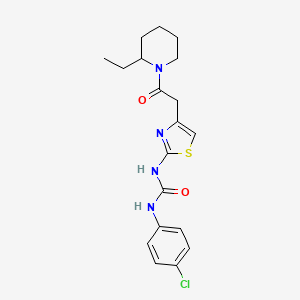
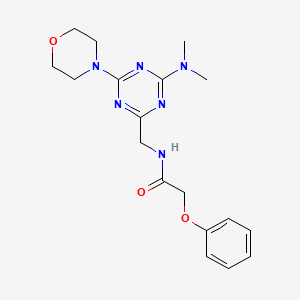

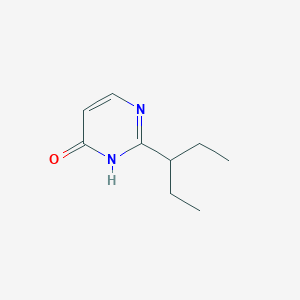
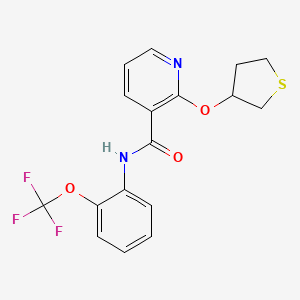
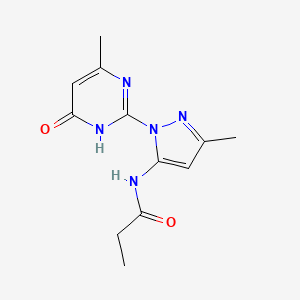
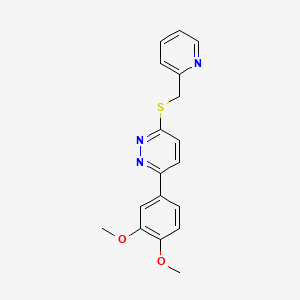
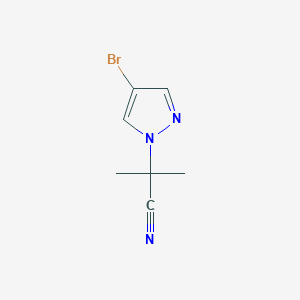
![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)